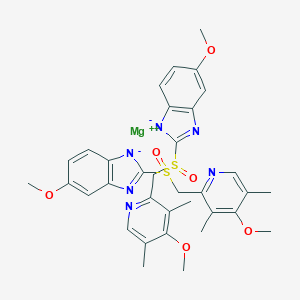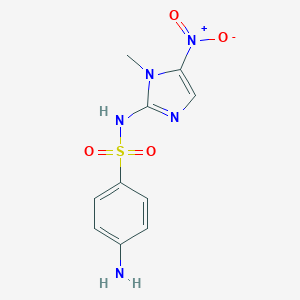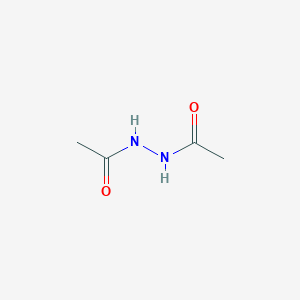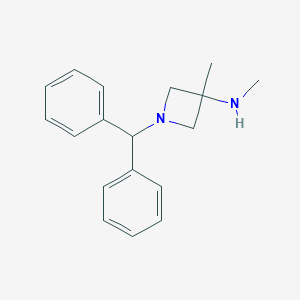![molecular formula C8H16N6O B145684 4-[amino(methyl)amino]-6-ethoxy-N-ethyl-1,3,5-triazin-2-amine CAS No. 127016-04-0](/img/structure/B145684.png)
4-[amino(methyl)amino]-6-ethoxy-N-ethyl-1,3,5-triazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[amino(methyl)amino]-6-ethoxy-N-ethyl-1,3,5-triazin-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It belongs to the class of triazine-based compounds and has been studied for its diverse biological activities.
Mecanismo De Acción
The exact mechanism of action of 4-[amino(methyl)amino]-6-ethoxy-N-ethyl-1,3,5-triazin-2-amine is not fully understood. However, it is believed to act by inhibiting the biosynthesis of nucleic acids in microorganisms, thereby preventing their growth and replication.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 4-[amino(methyl)amino]-6-ethoxy-N-ethyl-1,3,5-triazin-2-amine can have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, including DNA polymerase and RNA polymerase. It has also been shown to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 4-[amino(methyl)amino]-6-ethoxy-N-ethyl-1,3,5-triazin-2-amine in lab experiments is its broad-spectrum activity against various microorganisms. It is also relatively easy to synthesize and can be obtained in good yield and purity. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of 4-[amino(methyl)amino]-6-ethoxy-N-ethyl-1,3,5-triazin-2-amine. One potential area of research is the development of new derivatives of this compound with improved activity and reduced toxicity. Another area of research is the investigation of its potential use in the treatment of various diseases, including cancer and viral infections. Additionally, the use of this compound as a herbicide and insecticide warrants further investigation, particularly in the development of more eco-friendly alternatives to current pesticides.
In conclusion, 4-[amino(methyl)amino]-6-ethoxy-N-ethyl-1,3,5-triazin-2-amine is a promising compound with diverse biological activities and potential applications in various scientific fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can lead to the development of new drugs, pesticides, and other useful applications.
Métodos De Síntesis
The synthesis of 4-[amino(methyl)amino]-6-ethoxy-N-ethyl-1,3,5-triazin-2-amine can be achieved through various methods. One of the commonly used methods is the reaction of ethyl 4-amino-1,2,5-triazin-3-carboxylate with formaldehyde and methylamine in the presence of ethanol. The reaction yields the desired product in good yield and purity.
Aplicaciones Científicas De Investigación
4-[amino(methyl)amino]-6-ethoxy-N-ethyl-1,3,5-triazin-2-amine has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit significant antiviral, antibacterial, and antifungal activities. It has also been studied for its potential use as a herbicide and insecticide.
Propiedades
Número CAS |
127016-04-0 |
|---|---|
Nombre del producto |
4-[amino(methyl)amino]-6-ethoxy-N-ethyl-1,3,5-triazin-2-amine |
Fórmula molecular |
C8H16N6O |
Peso molecular |
212.25 g/mol |
Nombre IUPAC |
4-[amino(methyl)amino]-6-ethoxy-N-ethyl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C8H16N6O/c1-4-10-6-11-7(14(3)9)13-8(12-6)15-5-2/h4-5,9H2,1-3H3,(H,10,11,12,13) |
Clave InChI |
AJLSAORMPSTFES-UHFFFAOYSA-N |
SMILES |
CCNC1=NC(=NC(=N1)OCC)N(C)N |
SMILES canónico |
CCNC1=NC(=NC(=N1)OCC)N(C)N |
Sinónimos |
1,3,5-Triazin-2-amine,4-ethoxy-N-ethyl-6-(1-methylhydrazino)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















